molecular formula C14H18N2O2 B1168030 3,5,9-Trioxa-4-phosphapentacosen-1-aminium,7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-,innersalt CAS No. 109999-61-3

3,5,9-Trioxa-4-phosphapentacosen-1-aminium,7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-,innersalt

Cat. No.: B1168030
CAS No.: 109999-61-3
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Description

3,5,9-Trioxa-4-phosphapentacosen-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, innersalt is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which include multiple functional groups such as acetyloxy, hydroxy, and trimethylammonium. These functional groups contribute to its reactivity and versatility in chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,9-Trioxa-4-phosphapentacosen-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, innersalt typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Phosphapentacosen Backbone: This step involves the reaction of a phosphine oxide with an appropriate alkene under controlled conditions to form the phosphapentacosen backbone.

    Introduction of the Trioxa Group: The trioxa group is introduced through a series of oxidation reactions, often using reagents such as hydrogen peroxide or peracids.

    Functionalization with Acetyloxy and Hydroxy Groups: The acetyloxy and hydroxy groups are introduced via esterification and hydroxylation reactions, respectively. Common reagents include acetic anhydride for esterification and hydroxylating agents like osmium tetroxide.

    Quaternization to Form the Trimethylammonium Group: The final step involves the quaternization of a tertiary amine with methyl iodide to form the trimethylammonium group.

Industrial Production Methods

Industrial production of this compound is typically carried out in a cGMP (current Good Manufacturing Practice) facility to ensure high purity and quality. The process involves large-scale synthesis using the same steps as described above but optimized for efficiency and yield. The use of automated reactors and continuous flow systems is common to maintain consistent reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

3,5,9-Trioxa-4-phosphapentacosen-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, innersalt undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The acetyloxy group can be reduced to a hydroxy group using reducing agents such as lithium aluminum hydride.

    Substitution: The trimethylammonium group can undergo nucleophilic substitution reactions with nucleophiles like halides or thiolates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ammonium salts

Scientific Research Applications

3,5,9-Trioxa-4-phosphapentacosen-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, innersalt has a wide range of applications in scientific research:

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique reactivity and stability

Mechanism of Action

The mechanism of action of 3,5,9-Trioxa-4-phosphapentacosen-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, innersalt involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors due to its functional groups, which can form hydrogen bonds and ionic interactions.

    Pathways Involved: It can modulate biochemical pathways related to inflammation and microbial growth by inhibiting key enzymes or disrupting cell membranes

Comparison with Similar Compounds

Similar Compounds

  • 3,5,9-Trioxa-4-phosphapentacosen-1-aminium, 7-(hydroxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, innersalt
  • 3,5,9-Trioxa-4-phosphapentacosen-1-aminium, 7-(methoxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, innersalt

Uniqueness

3,5,9-Trioxa-4-phosphapentacosen-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, innersalt is unique due to its combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and robust performance under various conditions .

Properties

CAS No.

109999-61-3

Molecular Formula

C14H18N2O2

Molecular Weight

0

Origin of Product

United States

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